Methyl 4-bromo-2,6-dinitrobenzoate

説明

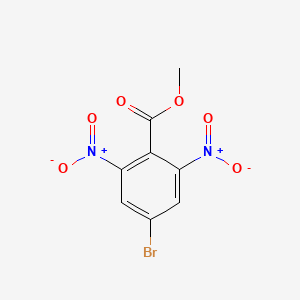

Methyl 4-bromo-2,6-dinitrobenzoate (CAS: 1272756-03-2) is an aromatic ester derivative characterized by a bromine atom at the para position and two nitro groups at the ortho positions of the benzene ring. Its molecular formula is C₈H₅BrN₂O₆, with a molecular weight of 305.03 g/mol . This compound is primarily utilized as a building block or intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. It is supplied by specialized chemical vendors like LEAP CHEM CO., LTD., which emphasizes its use in research and industrial applications .

特性

IUPAC Name |

methyl 4-bromo-2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBMIBQDDEXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743578 | |

| Record name | Methyl 4-bromo-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-03-2 | |

| Record name | Benzoic acid, 4-bromo-2,6-dinitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,6-dinitrobenzoate typically involves the nitration of methyl 4-bromobenzoate. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

Methyl 4-bromo-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophilic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are common.

Major Products

Electrophilic Substitution: Products include further brominated or nitrated derivatives.

Nucleophilic Substitution: Products include substituted benzoates with various nucleophiles.

Reduction: Products include amino derivatives of the original compound.

科学的研究の応用

Methyl 4-bromo-2,6-dinitrobenzoate is used in various scientific research applications, including:

作用機序

The mechanism of action of Methyl 4-bromo-2,6-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in mechanistic studies .

類似化合物との比較

Structural and Functional Group Comparison

The following table highlights key structural differences between methyl 4-bromo-2,6-dinitrobenzoate and its analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro groups in this compound are strong electron-withdrawing groups (EWGs), enhancing the electrophilicity of the bromine atom and making it more reactive in substitution reactions. In contrast, fluorine atoms in methyl 4-bromo-2,6-difluorobenzoate are weaker EWGs, resulting in comparatively lower reactivity .

- Amino Group Impact: 4-Bromo-1,2-diaminobenzene features electron-donating amino groups, which increase the electron density of the aromatic ring, directing bromine substitution to specific positions in subsequent reactions .

Physicochemical Properties and Stability

- Its polarity and molecular weight (305.03 g/mol) make it less volatile compared to its difluoro analog .

- Methyl 4-Bromo-2,6-Difluorobenzoate : With a lower molecular weight (251.02 g/mol) and fluorine’s electronegativity, this compound exhibits greater volatility and stability under standard laboratory conditions. However, it is listed as discontinued by suppliers like Biosynth, limiting its accessibility .

Commercial Availability and Handling

- This compound : Available from suppliers like LEAP CHEM CO., LTD., with lead times of ~5 days and compliance with ISO standards. It is classified under unspecified hazard categories, requiring careful handling .

- Methyl 4-Bromo-2,6-Difluorobenzoate: Discontinued across all package sizes (5g–100g), as noted by Biosynth. Researchers must seek alternative fluorinated intermediates .

生物活性

Methyl 4-bromo-2,6-dinitrobenzoate (MDBDN) is an organic compound with the molecular formula . It is a derivative of benzoic acid and contains a bromine atom and two nitro groups on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

MDBDN is characterized by a complex molecular structure that influences its biological activity. The presence of bromine and nitro groups can enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrN2O6 |

| Molecular Weight | 277.04 g/mol |

| CAS Number | 1272756-03-2 |

| IUPAC Name | This compound |

The biological activity of MDBDN is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine atom may influence binding affinity to specific targets. Research indicates that MDBDN may act as an inhibitor for certain enzymes involved in inflammatory pathways.

Antimicrobial Activity

MDBDN has shown promising results against various bacterial strains. In vitro studies demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Study Findings:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC): Ranged from 50 to 200 µg/mL depending on the strain tested.

Anti-inflammatory Effects

Research has indicated that MDBDN possesses anti-inflammatory properties. In cellular models, it has been shown to reduce the expression of pro-inflammatory cytokines.

- Case Study:

- Model Used: Lipopolysaccharide (LPS)-induced macrophages.

- Results: MDBDN treatment reduced TNF-α and IL-6 levels significantly compared to control groups.

Antitumor Activity

MDBDN has exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Findings:

- IC50 Values: Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a dose-dependent response.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-nitrobenzoate | Similar structure | Moderate antibacterial |

| Methyl 4-chloro-2,6-dinitrobenzoate | Chlorine instead of Bromine | Lower cytotoxicity |

| Methyl 4-bromo-2-nitrobenzoate | Fewer nitro groups | Weaker anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。